molecular formula C11H11F3O2 B13352270 (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13352270
M. Wt: 232.20 g/mol
InChI Key: ZJSCCUUGKVHTIR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high enantioselectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide are employed for introducing the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications due to its unique pharmacological properties.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Dihydromyricetin: A natural flavonoid with antioxidant and lipid-lowering activities.

    (2R,3R)-Tetrahydronaphthalen-2-ol: A structurally similar compound without the trifluoromethoxy group.

Uniqueness

(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

(2R,3R)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m1/s1

InChI Key

ZJSCCUUGKVHTIR-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC2=CC=CC=C21)OC(F)(F)F)O

Canonical SMILES

C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.